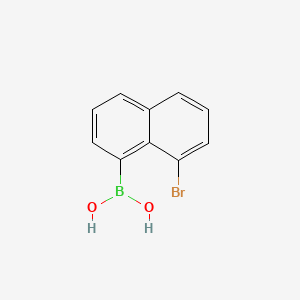

(8-Bromonaphthalen-1-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(8-Bromonaphthalen-1-yl)boronic acid, also known as 8-Bromonaphtahlenene-1-boronic acid, is a chemical compound . It is often used in research and has a CAS number of 167105-03-5 .

Molecular Structure Analysis

The molecular weight of (8-Bromonaphthalen-1-yl)boronic acid is 250.89 . Its molecular formula is C10H8BBrO2 . The InChI Key for this compound is YPPQXIRIFYYANY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

(8-Bromonaphthalen-1-yl)boronic acid is a solid at room temperature . It has a molar refractivity of 61.47 and a topological polar surface area (TPSA) of 40.46 Ų . It is soluble in water, with a solubility of 0.0379 mg/ml .Scientific Research Applications

Sensing Applications

Boronic acids, including “(8-Bromonaphthalen-1-yl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection and analysis .

Protein Manipulation and Modification

Boronic acids, including “(8-Bromonaphthalen-1-yl)boronic acid”, have been used for protein manipulation and modification . This involves altering the structure or function of proteins for various research purposes .

Separation Technologies

Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of drugs for various medical conditions .

Building Materials for Microparticles

Boronic acids have been used as building materials for microparticles for analytical methods . This involves the use of boronic acids to construct microparticles that can be used in various analytical techniques .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of (8-Bromonaphthalen-1-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the (8-Bromonaphthalen-1-yl)boronic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by (8-Bromonaphthalen-1-yl)boronic acid . This reaction allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of (8-Bromonaphthalen-1-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action of (8-Bromonaphthalen-1-yl)boronic acid is influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . These conditions help to preserve the reactivity of the compound and ensure its efficacy in the Suzuki-Miyaura cross-coupling reaction .

properties

IUPAC Name |

(8-bromonaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BBrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPQXIRIFYYANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=C2Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704468 |

Source

|

| Record name | (8-Bromonaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Bromonaphthalen-1-yl)boronic acid | |

CAS RN |

167105-03-5 |

Source

|

| Record name | (8-Bromonaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)